

Technical Guide: Physicochemical Properties of 1-(Benzylxy)-4-bromo-2- (trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzylxy)-4-bromo-2-
(trifluoromethyl)benzene

Cat. No.: B175050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

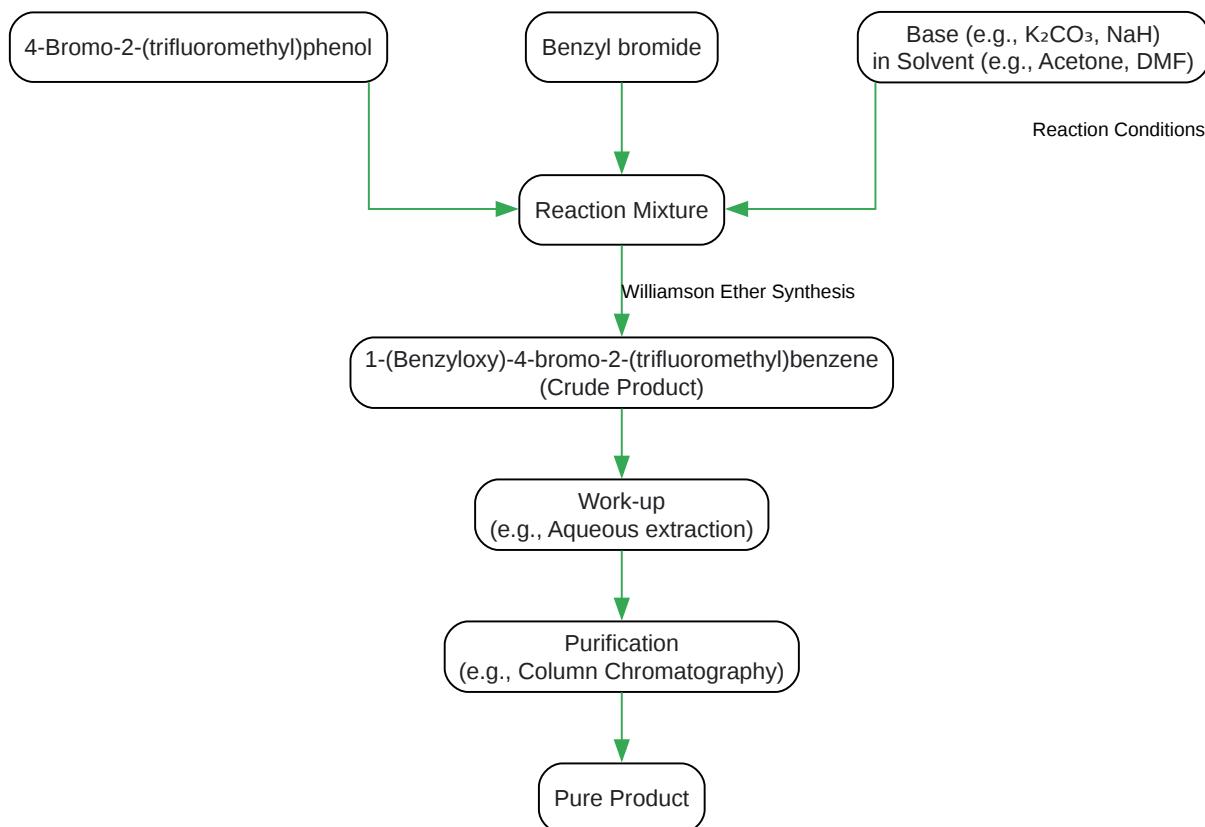
Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound **1-(benzylxy)-4-bromo-2-(trifluoromethyl)benzene**. Due to its structural motifs, namely the benzylxy, bromo, and trifluoromethyl groups, this compound is of interest to researchers in medicinal chemistry and drug development as a potential building block or intermediate in the synthesis of novel therapeutic agents. This document collates available data on its physical and chemical characteristics, outlines a plausible synthetic route and analytical methodologies based on related compounds, and discusses the general significance of its structural components in the context of drug design. All quantitative data is presented in clear, tabular format for ease of reference.

Physicochemical Properties

Precise experimental data for **1-(benzylxy)-4-bromo-2-(trifluoromethyl)benzene** is not extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied compound. The following tables summarize the available computed and predicted data.

Identifier	Value
IUPAC Name	1-(BenzylOxy)-4-bromo-2-(trifluoromethyl)benzene
CAS Number	Not available
Molecular Formula	C ₁₄ H ₁₀ BrF ₃ O
Molecular Weight	331.13 g/mol
Exact Mass	329.986712 g/mol [1] [2]


Predicted Physicochemical Properties	Value	Source
Boiling Point	336.5 ± 42.0 °C	Predicted
Density	1.479 ± 0.06 g/cm ³	Predicted
Solubility	Data not available	-
Melting Point	Data not available	-
pKa	Data not available	-

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of **1-(benzylOxy)-4-bromo-2-(trifluoromethyl)benzene** is not readily available, a plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds. A likely approach would involve the benzylation of the corresponding phenol.

Proposed Synthetic Workflow

The synthesis would likely proceed via a Williamson ether synthesis, a reliable and widely used method for forming ethers.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene**.

Experimental Protocol (Hypothetical)

Materials:

- 4-Bromo-2-(trifluoromethyl)phenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)

- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexanes
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

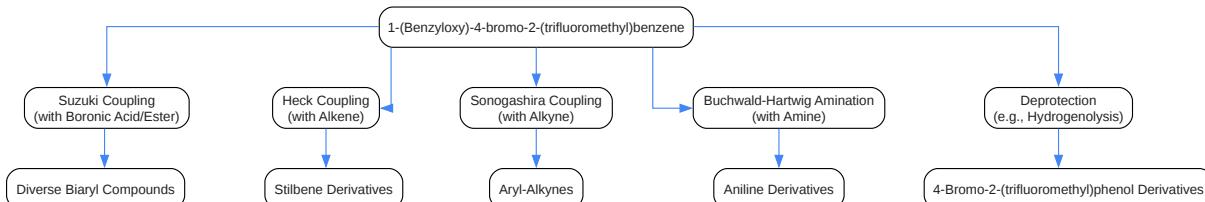
- Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride).
- Addition of Reagent: Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide. To this mixture, add benzyl bromide dropwise.
- Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure **1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene**.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of both benzene rings and the benzylic methylene protons.
¹³ C NMR	Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon which may show coupling with fluorine.
¹⁹ F NMR	A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern for the presence of one bromine atom.
Infrared (IR) Spectroscopy	Absorption bands characteristic of C-O-C (ether) stretching, C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching. A computed vapor phase IR spectrum is available. [1] [2]
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)	A single peak in the chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern.

Role in Drug Development and Medicinal Chemistry


While there is no specific information on the biological activity or signaling pathway involvement of **1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene**, its structural components are of significant interest in drug discovery.

The trifluoromethyl group is a common substituent in many pharmaceuticals. Its incorporation can enhance key properties of a drug candidate, including:

- Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.
- Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage. It can also contribute to the overall size and lipophilicity of the molecule. The bromo substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

Given these features, **1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene** represents a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules for evaluation in various therapeutic areas.

[Click to download full resolution via product page](#)

Potential synthetic transformations of **1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene**.

Conclusion

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with potential as a synthetic intermediate in drug discovery and medicinal chemistry. While experimental physicochemical data is scarce, this guide provides a summary of available information and outlines plausible synthetic and analytical methodologies based on established chemical principles. The presence of the trifluoromethyl, benzyloxy, and bromo moieties makes it a valuable building block for the creation of diverse and complex molecules for biological evaluation. Further research is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(Benzyl)-4-bromo-2-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175050#physicochemical-properties-of-1-benzyl-4-bromo-2-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com